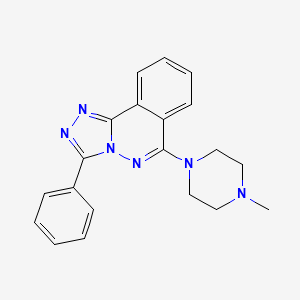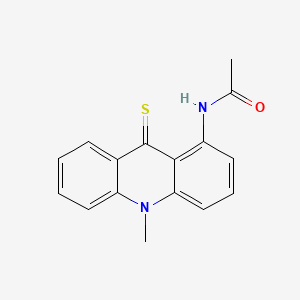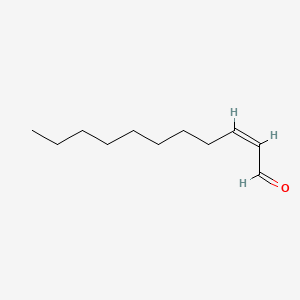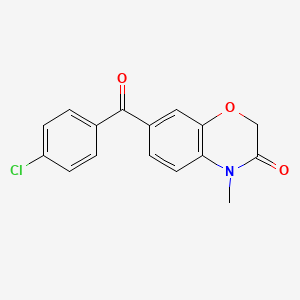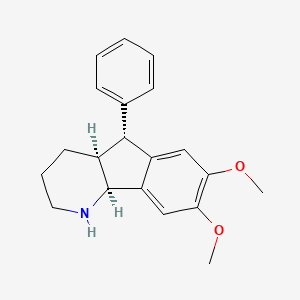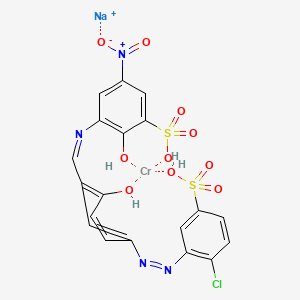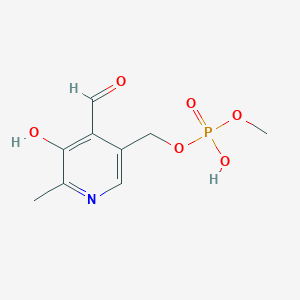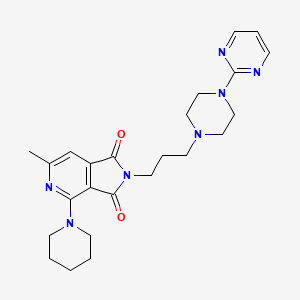
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and pyridine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidinyl and piperazinyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to link different functional groups together.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidinyl group may yield a corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione: A simpler analog without the piperidinyl and piperazinyl groups.
6-Methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-pyridine: Lacks the pyrrolo ring structure.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
160244-08-6 |
|---|---|
Fórmula molecular |
C24H31N7O2 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
6-methyl-4-piperidin-1-yl-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C24H31N7O2/c1-18-17-19-20(21(27-18)29-10-3-2-4-11-29)23(33)31(22(19)32)12-6-9-28-13-15-30(16-14-28)24-25-7-5-8-26-24/h5,7-8,17H,2-4,6,9-16H2,1H3 |
Clave InChI |
VZVOEIKVIQFBDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCN4CCN(CC4)C5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
